molecular formula C15H17NO2 B2754712 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid CAS No. 130016-75-0

2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid

Cat. No.: B2754712
CAS No.: 130016-75-0
M. Wt: 243.30 g/mol
InChI Key: CIUPYBFUPLMRLH-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The compound 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid (CAS 130016-75-0) emerged as a subject of interest in the early 21st century, reflecting advancements in pyrrole-functionalized organic synthesis. While its exact discovery date remains unspecified, its structural features align with methodologies developed during the 1990s–2000s for synthesizing hybrid aromatic-carboxylic acid systems. The molecular formula $$ \text{C}{15}\text{H}{17}\text{NO}_2 $$ and weight of 243.301 g/mol suggest a design strategy combining pyrrole’s electron-rich heterocycle with phenylpropionic acid’s bioactive backbone.

Key milestones in its development include:

  • Early 2000s : Adoption of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing hindered biaryl systems, as exemplified in MIT’s work on tetra-ortho-substituted biaryls. Such methods likely influenced the synthesis of its pyrrole-phenyl linkage.
  • 2010s : Commercial availability through suppliers like AaronChem, indicating industrial-scale production.
  • 2020s : Integration into medicinal chemistry studies exploring pyrrole-acid hybrids, as evidenced by its use in derivatization reactions.

Position in Pyrrole-Derivative Research

This compound occupies a niche in pyrrole chemistry due to its dual functionality: the 2,5-dimethylpyrrole group provides steric hindrance and electronic modulation, while the phenylpropionic acid moiety introduces carboxylate reactivity. Such hybrids bridge gaps between:

  • Heterocyclic frameworks : The dimethylpyrrole subunit, synthesized via methods like Zav’yalov’s acylative-cyclisation, enables regioselective substitution.
  • Bioactive acid derivatives : Phenylpropionic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), making this compound a potential intermediate for drug discovery.

Comparative studies highlight its uniqueness among pyrrole-carboxylic acid hybrids. For instance, its methyl groups on the pyrrole ring enhance solubility compared to unsubstituted analogs, while the phenylpropionic chain allows for hydrogen bonding in biological targets.

Relevance in Medicinal Chemistry

This compound’s relevance stems from structural motifs shared with pharmacologically active agents:

Feature Medicinal Chemistry Relevance Example Therapeutics
Pyrrole ring DNA intercalation, enzyme inhibition Atorvastatin (lipid-lowering)
Phenylpropionic acid Cyclooxygenase (COX) inhibition Ibuprofen (NSAID)

The compound’s design suggests potential as a dual-targeting agent, leveraging pyrrole’s affinity for hydrophobic binding pockets and the carboxylic acid’s capacity for ionic interactions. Recent work on pyrrole-acid conjugates demonstrates antiproliferative activity in cancer cell lines, though specific data for this compound remain undisclosed.

Historical Trends in Pyrrole-Phenylpropionic Acid Research

The convergence of pyrrole and phenylpropionic acid research accelerated in the 2010s, driven by:

  • Synthetic Accessibility : Methods like the Zav’yalov reaction enabled efficient cyclization of enamino acids into pyrrole cores. For example, diethyl malonate derivatives undergo acylative cyclization to form 5-acetylpyrrolidin-2-ones, precursors to complex pyrrole systems.
  • Drug Discovery Needs : Hybridizing pyrroles (known for antimicrobial properties) with NSAID-like acids addressed demands for multifunctional anti-inflammatory agents.
  • Catalytic Innovations : Ligands such as DPEphos and phenanthrene-substituted phosphines improved yields in coupling reactions, facilitating the synthesis of sterically hindered analogs.

A notable trend is the shift toward “polar-apolar” balance in molecular design. The methyl groups on the pyrrole ring and the phenylpropionic acid’s carboxylate group exemplify this principle, optimizing solubility and target engagement.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-8-9-12(2)16(11)14(15(17)18)10-13-6-4-3-5-7-13/h3-9,14H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUPYBFUPLMRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130016-75-0
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
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Biological Activity

2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid, a compound with the molecular formula C15H17NO2, has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article delves into the various aspects of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with two methyl groups and a phenyl group attached to a propionic acid moiety. This unique structure is believed to contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may modulate enzyme activity and influence various biochemical pathways, although detailed mechanisms remain under investigation .

Analgesic Properties

A significant body of research highlights the analgesic effects of this compound. A study conducted on animal models demonstrated that administration of this compound resulted in notable reductions in pain responses when compared to standard analgesics like Metamizole. The results indicated that the compound exhibited dose-dependent analgesic effects, particularly in thermal and chemical pain models .

Dosage (mg/kg) Pain Response Reduction Statistical Significance
10Significantp=0.016
20Significantp=0.048
40Significantp=0.01

The study employed various pain assessment methods, including the Hargreaves test and formalin test, to evaluate the analgesic efficacy across different dosages .

Anti-inflammatory Activity

In addition to its analgesic properties, this compound has shown promise as an anti-inflammatory agent. The structural characteristics of this compound resemble those found in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in inhibiting cyclooxygenase (COX) enzymes .

Case Studies

Several studies have focused on the pharmacological evaluation of pyrrole derivatives similar to this compound:

  • Study on Pain Models : In a controlled study involving rats, the compound was administered at varying doses over multiple days. Results indicated sustained analgesic effects without significant tolerance development, suggesting potential for chronic pain management .
  • Comparative Analysis with NSAIDs : The compound was compared with established NSAIDs like Celecoxib in terms of efficacy and side effect profiles. Preliminary findings suggest that while it exhibits comparable analgesic effects, it may have a more favorable safety profile .

Safety Profile

While promising in therapeutic applications, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Further toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Scientific Research Applications

Medicinal Chemistry

1. Antifungal Activity
Research indicates that derivatives of pyrrole compounds, including 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid, exhibit antifungal properties. A study highlighted its potential use in the treatment of fungal infections by inhibiting fungal growth through interference with cellular processes .

Case Study :
A patent outlines the synthesis of related compounds that demonstrate efficacy against dermatophytes and other fungal pathogens. These findings suggest that the compound could be developed further for therapeutic applications in antifungal treatments .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being explored in various preclinical studies. The presence of the pyrrole ring is often associated with modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

1. Pesticide Development
The unique chemical structure of this compound positions it as a potential active ingredient in pesticide formulations. Research has shown that similar pyrrole derivatives can act as effective agents against agricultural pests and diseases .

Case Study :
In agricultural trials, compounds with similar structures have demonstrated effectiveness in controlling specific pest populations while being less harmful to beneficial insects, indicating a promising avenue for sustainable agriculture practices.

Material Science

1. Polymer Chemistry
The compound's ability to participate in polymerization reactions makes it valuable in material science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Research Findings :
Studies have shown that polymers derived from pyrrole compounds exhibit improved conductivity and thermal resistance, making them suitable for applications in electronics and advanced materials .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntifungal agentEffective against dermatophytes
Anti-inflammatory drug developmentModulation of inflammatory pathways
Agricultural SciencePesticide formulationEffective against agricultural pests
Material SciencePolymer enhancementImproved conductivity and thermal stability

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid C₁₅H₁₇NO₂ 243.30 Phenyl group Intermediate in organic synthesis
4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid C₁₃H₁₃NO₃ 247.25 Hydroxybenzoic acid group EphA4 antagonist (Kd: 20.4 μM)
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid C₁₃H₁₃NO₃ 247.25 Hydroxybenzoic acid (meta-substituted) EphA4 antagonist (Kd: 26.4 μM)
2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid C₁₇H₁₈N₂O₂ 282.35 Indole group Potential bioactive scaffold
2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-imidazol-4-yl)-propionic acid C₁₃H₁₅N₃O₂ 257.28 Imidazole group Industrial-grade chemical

Key Observations:

  • Substituent Effects on Bioactivity : The hydroxybenzoic acid derivatives (e.g., 4- and 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid) exhibit measurable binding to the EphA4 receptor, with Kd values of 20.4 μM and 26.4 μM, respectively. The hydroxyl group likely enhances hydrogen bonding with the receptor’s ligand-binding domain .
  • Aromatic vs. Heterocyclic Moieties : Replacement of the phenyl group with indole (C₁₇H₁₈N₂O₂) or imidazole (C₁₃H₁₅N₃O₂) introduces nitrogen-containing heterocycles, which may alter solubility, electronic properties, and target selectivity .
  • Industrial Relevance : The imidazole derivative is produced industrially in bulk (25 kg/drum), suggesting its utility as a precursor or intermediate in specialized syntheses .

Physicochemical and Functional Differences

  • Molecular Weight and Polarity: The indole-substituted analogue (282.35 g/mol) has a higher molecular weight than the phenyl variant (243.30 g/mol), likely due to the indole ring’s additional nitrogen and carbon atoms. Polar substituents (e.g., hydroxyl or carboxyl groups) in the hydroxybenzoic acid derivatives increase hydrophilicity compared to the non-polar phenyl group .
  • Synthetic Accessibility : references synthetic routes for structurally related pyrrolidine dicarboxylates, implying that similar strategies (e.g., esterification, cyclization) may apply to the target compound .

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